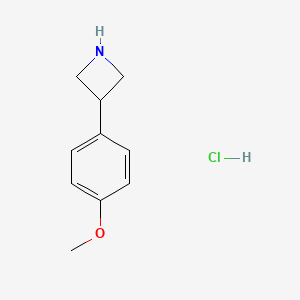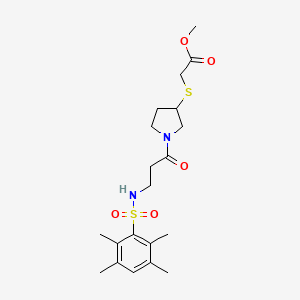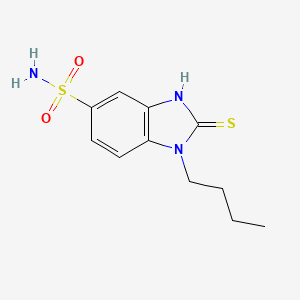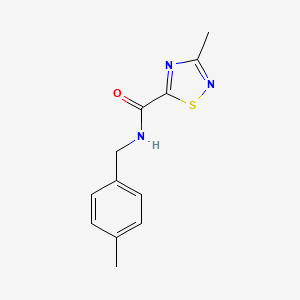
3-(4-Methoxyphenyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)azetidine hydrochloride is a chemical compound with the linear formula C10H14O2N1Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)azetidine hydrochloride is represented by the SMILES stringCOC1=CC=C(C=C1)OC2CNC2.Cl . The molecular formula is C10H13NO2.ClH , with an average mass of 163.216 Da and a monoisotopic mass of 163.099716 Da . Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)azetidine hydrochloride is a solid . It has a density of 1.1±0.1 g/cm3, a boiling point of 274.1±28.0 °C at 760 mmHg, and a flash point of 105.7±13.5 °C . It also has a molar refractivity of 48.3±0.3 cm3, a polar surface area of 21 Å2, and a molar volume of 155.2±3.0 cm3 .Scientific Research Applications
Anticancer Potential
A study by Parmar et al. (2021) explored the anticancer properties of thiourea compounds with 3-(4-methoxyphenyl)azetidine. These compounds showed significant anticancer activity against various human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. Compound 3B, in particular, exhibited more potency than Doxorubicin in certain cell lines. The compounds demonstrated potential as VEGFR-2 inhibitors, a key target in cancer therapy. In silico ADMET prediction indicated low adverse effects and toxicity, making these compounds promising for anticancer therapy (Parmar et al., 2021).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) synthesized a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which demonstrated potent antiproliferative effects in breast cancer cells. These compounds inhibited tubulin polymerization, disrupted microtubular structures, and induced G2/M arrest and apoptosis in cancer cells. Certain compounds, like 90b, showed promise for clinical development due to their minimal cytotoxicity and potential interaction with the colchicine-binding site on β-tubulin (Greene et al., 2016).
Synthesis and Evaluation as Antimicrobial Agents
Halve et al. (2007) synthesized a series of azetidine derivatives, including those with 3-(4-methoxyphenyl) substitutions, and evaluated them as antimicrobial agents. These compounds showed potent activity against various microbes, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans. The study provided insights into the structure-activity relationship of these compounds, highlighting their potential as novel antimicrobial agents (Halve et al., 2007).
In Vitro Antioxidant Activity
Research by Nagavolu et al. (2017) focused on synthesizing Schiff bases and azetidines from phenyl urea derivatives, including those derived from 3-(4-methoxyphenyl)azetidine. These compounds exhibited moderate to significant antioxidant effects compared to ascorbic acid, indicating their potential as antioxidants in therapeutic applications (Nagavolu et al., 2017).
Safety and Hazards
Future Directions
Azetidines, including 3-(4-Methoxyphenyl)azetidine hydrochloride, have many important applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The future research directions could involve the development of new macromolecular architectures using these relatively exotic monomers .
properties
IUPAC Name |
3-(4-methoxyphenyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-4-2-8(3-5-10)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCIEXQIZWKRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)azetidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide](/img/structure/B2677983.png)
![N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide](/img/structure/B2677984.png)
![2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2677986.png)
![2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2677988.png)





![N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide](/img/structure/B2678000.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2678001.png)